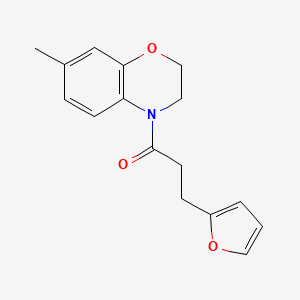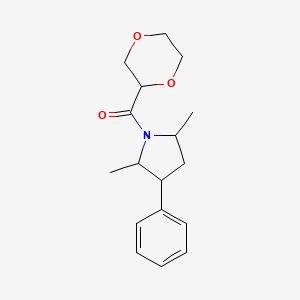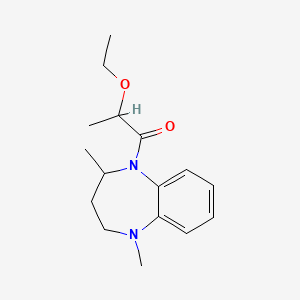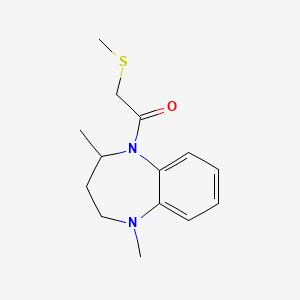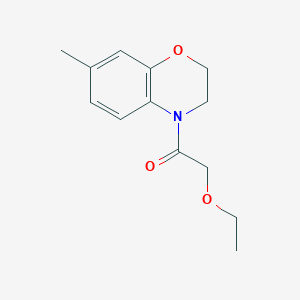
2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone, also known as benzoxazinone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee varies depending on its application. In medicine, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. In agriculture, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been found to disrupt the nervous system of insects and inhibit the growth of plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee also vary depending on its application. In medicine, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been found to cause paralysis and death in insects and inhibit the growth of plants.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee in lab experiments is its relatively simple synthesis method. Another advantage is its broad range of potential applications. However, one limitation is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases. In agriculture, more research is needed to develop safer and more effective insecticides and herbicides. In materials science, there is potential for the development of new high-performance materials based on 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee-derived polybenzoxazines. Overall, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
Benzoxazinone can be synthesized through a multistep process that involves the reaction of 2-aminophenol with ethyl acetoacetate and subsequent cyclization with methyl anthranilate. The resulting intermediate is then subjected to a series of reactions that lead to the final product.
Applications De Recherche Scientifique
Benzoxazinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been found to have insecticidal and herbicidal properties. In materials science, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been used as a precursor for the synthesis of polybenzoxazines, which have potential applications as high-performance materials.
Propriétés
IUPAC Name |
2-ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-16-9-13(15)14-6-7-17-12-8-10(2)4-5-11(12)14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUSODQSNIYHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCOC2=C1C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

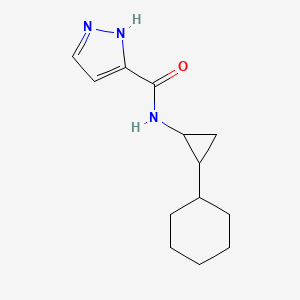


![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
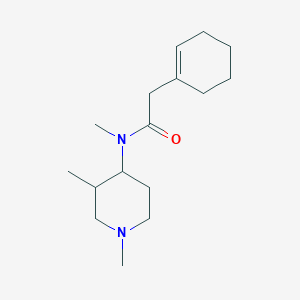
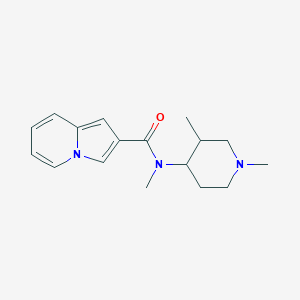
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
